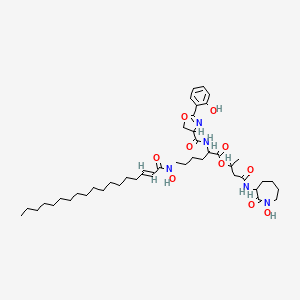

Mycobactin S

Description

Properties

CAS No. |

26769-11-9 |

|---|---|

Molecular Formula |

C44H69N5O10 |

Molecular Weight |

828.0 g/mol |

IUPAC Name |

[4-[(1-hydroxy-2-oxoazepan-3-yl)amino]-4-oxobutan-2-yl] 6-[hydroxy(octadec-2-enoyl)amino]-2-[[2-(2-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]hexanoate |

InChI |

InChI=1S/C44H69N5O10/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-40(52)48(56)29-22-21-26-36(46-41(53)37-32-58-42(47-37)34-24-18-19-27-38(34)50)44(55)59-33(2)31-39(51)45-35-25-20-23-30-49(57)43(35)54/h17-19,24,27-28,33,35-37,50,56-57H,3-16,20-23,25-26,29-32H2,1-2H3,(H,45,51)(H,46,53) |

InChI Key |

DQMISKWZRFJSGS-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mycobactin S; |

Origin of Product |

United States |

Mycobactin S Biosynthesis and Genetic Regulation

Genetic Loci and Gene Clusters Involved in Mycobactin (B74219) S Synthesis (e.g., mbt gene clusters)

The genetic blueprint for mycobactin biosynthesis is primarily located within the mbt gene clusters. In Mycobacterium tuberculosis, a well-studied model for mycobactin synthesis, these genes are organized into two main loci, mbt-1 and mbt-2, which work in concert to produce the final mycobactin molecule. This organization is largely conserved across different mycobacterial species, including those that produce mycobactin S.

The mbt-1 gene cluster, encompassing genes mbtA through mbtJ, is responsible for the synthesis of the mycobactin core scaffold. This intricate structure is assembled from salicylate (B1505791), two molecules of serine, and a molecule of lysine (B10760008). The genes within this cluster encode a sophisticated hybrid system of nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which sequentially add and modify the building blocks of the mycobactin core. The functions of the key genes in the mbt-1 cluster are detailed in the table below.

| Gene | Encoded Protein/Enzyme | Function in Mycobactin Core Scaffold Assembly |

| mbtA | Salicyl-AMP ligase | Activates salicylate by converting it to salicyl-adenosine monophosphate (Sal-AMP). |

| mbtB | Phenyloxazoline synthetase (NRPS) |

Enzymatic Pathways of this compound Biosynthesis

Tailoring Enzymes and Post-assembly Modifications

The biosynthesis of the mycobactin core is followed by crucial tailoring steps that append the characteristic lipophilic acyl chain, a process mediated by a suite of dedicated enzymes. These modifications are critical for the function of mycobactin, particularly its ability to associate with the mycobacterial cell membrane. The key enzymes involved in this late stage of biosynthesis include FadD33 (also known as MbtM), MbtL, MbtK, MbtN, and MbtH. researchgate.netmdpi.com

The process begins with the activation of a long-chain fatty acid by FadD33, a fatty acyl-AMP ligase. researchgate.netmdpi.com This enzyme activates the fatty acid, preparing it for subsequent transfer. The activated acyl chain is then loaded onto MbtL, a phosphopantetheinylated acyl carrier protein (ACP). nih.govuniprot.org Finally, the acyltransferase MbtK catalyzes the transfer of the lipophilic chain from the acyl-carrier protein MbtL to the ε-amino group of a specific lysine residue on the mycobactin core. researchgate.netnih.govuniprot.org MbtN is also encoded within the mbt-2 gene cluster and is suggested to be involved in the reduction of fatty acids during the assembly of the side chain. researchgate.net

The protein MbtH plays a vital, albeit indirect, role in this process. MbtH is a small protein that has been shown to be essential for the solubility and proper functioning of several nonribosomal peptide synthetase (NRPS) components of the mycobactin assembly line, including MbtB, MbtE, and MbtF. bbk.ac.ukasm.orgnih.gov By ensuring these large enzymes are soluble and active, MbtH provides crucial support for the formation of the peptide backbone upon which the tailoring enzymes act. bbk.ac.uk

| Enzyme | Alias | Gene Cluster | Function |

| FadD33 | MbtM | mbt-2 | Activates fatty acid (Fatty acyl-AMP ligase) researchgate.netnih.govuniprot.org |

| MbtL | mbt-2 | Acyl Carrier Protein (ACP) that carries the activated fatty acid nih.govuniprot.org | |

| MbtK | mbt-2 | Transfers the acyl chain from MbtL to the mycobactin core (Acyltransferase) researchgate.netnih.govuniprot.org | |

| MbtN | mbt-2 | Proposed to function as a fatty acid reductase researchgate.net | |

| MbtH | mbt-1 | Chaperone-like protein; ensures solubility and activity of NRPS enzymes (MbtB, MbtE, MbtF) bbk.ac.ukasm.orgnih.gov |

Investigation of Enzyme Substrate Specificities and Reaction Mechanisms

Detailed enzymatic studies have provided significant insights into the reaction mechanisms and substrate preferences of the mycobactin biosynthetic enzymes. The fatty acyl-AMP ligase FadD33, responsible for activating the lipid side chain, has been a particular focus of such investigations. Kinetic analyses have shown that FadD33 preferentially utilizes long-chain saturated lipids and follows a Bi Uni Uni Bi ping-pong mechanism. nih.govuniprot.org This mechanism involves two distinct half-reactions:

Adenylation: The fatty acid first binds to the enzyme, followed by ATP. Pyrophosphate is released, forming a fatty acyl-adenylate intermediate. nih.govuniprot.org

Ligation: The acyl carrier protein, holo-MbtL, binds to the enzyme-intermediate complex, leading to the transfer of the acyl group to MbtL and the release of AMP and the final product, acylated MbtL. nih.govuniprot.org

Recent research has challenged the traditional view of some "tailoring" enzymes, suggesting they are instead involved in precursor biosynthesis. Studies on the adenylation (A) domains of the NRPS enzymes MbtE and MbtF revealed unexpected substrate specificities. asm.orgnih.gov The A domain of MbtE is specific for N⁶-acyl-N⁶-hydroxy-l-Lys, and the A domain of MbtF specifically recognizes N⁶-hydroxy-l-Lys. asm.orgnih.gov This indicates that the acylation and hydroxylation of lysine occur before it is incorporated into the mycobactin backbone by the NRPS machinery, rather than as a post-assembly modification of a completed peptide chain. asm.org These findings have led to a revised model of mycobactin biosynthesis where these modifications are part of the precursor synthesis pathway. asm.orgpnas.org

Furthermore, the A domain of MbtB has shown a preference for L-threonine over L-serine, which suggests that the megasynthase initially produces mycobactin derivatives containing a β-methyl oxazoline (B21484) ring. asm.orgnih.gov However, since the predominant form of mycobactin in Mycobacterium tuberculosis lacks this methyl group, an as-yet-undiscovered demethylation mechanism is likely involved. asm.orgnih.gov

Transcriptional and Post-Translational Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, controlled at both the transcriptional and post-translational levels to ensure that its synthesis is synchronized with the bacterium's need for iron. This intricate regulatory network allows the pathogen to respond effectively to the iron-limited environment within the host. tandfonline.comoup.com

Iron-Dependent Regulatory Mechanisms (e.g., IdeR-mediated repression)

The primary mechanism for regulating mycobactin biosynthesis is a negative transcriptional control system mediated by the iron-dependent regulator, IdeR (Iron-dependent Regulator). nih.govnih.gov IdeR is a member of the diphtheria toxin repressor (DtxR) family of metal-dependent transcriptional regulators. nih.govnih.gov

In iron-replete conditions, IdeR binds ferrous iron (Fe²⁺), forming a stable dimeric IdeR-Fe²⁺ complex. researchgate.net This activated complex recognizes and binds to specific 19-bp consensus DNA sequences, known as "iron boxes," located in the promoter regions of the mbt gene clusters. researchgate.netmicrobiologyresearch.orgresearchgate.net The binding of the IdeR-Fe²⁺ complex to these operator sites physically blocks the binding of RNA polymerase, thereby repressing the transcription of the mycobactin biosynthetic genes. nih.govresearchgate.net Consequently, mycobactin synthesis is shut down when iron is abundant, preventing iron toxicity. nih.gov

Conversely, under iron-limiting conditions, intracellular iron levels are too low for the formation of the IdeR-Fe²⁺ complex. researchgate.net In the absence of bound iron, IdeR is unable to bind to the iron box sequences. This derepression allows for the transcription of the mbt genes and subsequent synthesis of mycobactin to scavenge for iron. pnas.orgresearchgate.net Mutants of M. tuberculosis lacking a functional ideR gene fail to repress mycobactin synthesis and accumulate the siderophore even in high-iron environments. nih.govnih.gov

Role of HupB in Gene Transcription

While IdeR acts as a repressor, the histone-like protein HupB functions as a positive regulator of mycobactin gene transcription. microbiologyresearch.orgnih.govresearchgate.net HupB is a nucleoid-associated protein that plays a role in compacting the bacterial chromosome but also acts as a transcriptional regulator for specific genes, including those in the mbt cluster. frontiersin.org

Under iron-limiting conditions, when IdeR-mediated repression is lifted, HupB promotes the expression of the mbt genes. researchgate.net It achieves this by binding to a specific 10-bp DNA sequence, termed the "HupB box," located upstream of the IdeR binding site in the mbtB promoter. microbiologyresearch.orgnih.govresearchgate.net The binding of HupB is thought to facilitate the initiation of transcription. researchgate.net The expression of HupB itself is also regulated by iron levels, with its transcription being repressed by the IdeR-Fe²⁺ complex, which binds to two IdeR boxes in the hupB promoter. researchgate.netmicrobiologyresearch.orgnih.gov This creates a coordinated regulatory circuit where, in low iron, the derepression of both hupB and the mbt genes allows HupB to actively promote mycobactin synthesis. researchgate.net

Post-Translational Modification of Biosynthetic Enzymes (e.g., Acetylation of FadD33)

In addition to transcriptional control, mycobactin biosynthesis is also regulated at the post-translational level, allowing for a more rapid and fine-tuned response to cellular signals. A key example of this is the reversible acetylation of the fatty acyl-AMP ligase, FadD33. nih.govnih.gov

The activity of FadD33 can be inhibited by acetylation of a specific lysine residue (Lys-511). nih.gov This modification is catalyzed by a mycobacterial protein lysine acetyltransferase (Pat) in a cyclic AMP (cAMP)-dependent manner. nih.govuniprot.orgnih.gov This finding links the regulation of siderophore synthesis to the broader cellular signaling networks involving cAMP. The acetylation of FadD33 leads to its inhibition, thus halting the activation of the fatty acid required for the mycobactin side chain. nih.govnih.gov

This inhibitory acetylation is not permanent. The enzyme can be reactivated through deacetylation by an NAD⁺-dependent deacetylase, DAc1 (MSMEG_5175). nih.govuniprot.orgnih.gov This reversible control provides a mechanism to modulate the flow of precursors into the mycobactin pathway quickly. Notably, the adenylating enzyme MbtA, which catalyzes the first committed step in mycobactin biosynthesis, is also subject to similar reversible acetylation by the Pat/DAc system, indicating that this is a broader regulatory strategy. bbk.ac.uknih.gov

| Enzyme | Modification | Modifying Enzyme(s) | Effect of Modification |

| FadD33 | Acetylation | Pat (acetyltransferase) | Inhibition of enzyme activity nih.govuniprot.orgnih.gov |

| Deacetylation | DAc1 (deacetylase) | Reactivation of enzyme nih.govuniprot.orgnih.gov | |

| MbtA | Acetylation | Pat (acetyltransferase) | Inhibition of enzyme activity bbk.ac.uknih.gov |

| Deacetylation | DAc (deacetylase) | Reactivation of enzyme bbk.ac.uk |

Environmental Cues and Stress Responses Influencing Biosynthesis

The biosynthesis of mycobactin is highly responsive to various environmental cues and stress conditions encountered by M. tuberculosis, particularly within the host. The primary environmental signal is iron availability, as discussed above. oup.com However, other factors within the macrophage phagosome, such as nutrient starvation, oxidative stress, and changes in pH and chloride concentration ([Cl⁻]), also influence the pathogen's physiology and gene expression, including the regulation of mycobactin synthesis. nih.govnih.govuta.edu

The mbt gene cluster is known to be induced when M. tuberculosis is within interferon-γ-stimulated macrophages, a cellular environment known to be iron-poor. oup.com The bacterium's response to phagosomal cues like acidic pH and high chloride concentration is synergistic, leading to significant changes in gene transcription that help it adapt. nih.gov While direct links between all these specific stresses and mycobactin regulation are still being fully elucidated, they form part of a complex network of stress responses that enable the bacterium to survive and acquire essential nutrients in a hostile environment. nih.govuta.edu For instance, the cAMP signaling that triggers FadD33 acetylation is itself a response to cellular metabolic status and environmental conditions, directly linking siderophore production to the broader stress response network. nih.govnih.gov

Mycobactin S Structural Diversity and Chemical Biology

Analysis of Natural Mycobactin (B74219) S Variants and Analogues

The natural diversity of mycobactins provides crucial insights into their structure-function relationships. These molecules share a common core structure but exhibit variations in acyl chain length, stereochemistry, and other peripheral groups, which dictates their biological activity and specificity. researchgate.net

A defining feature of mycobactins is the long fatty acyl chain attached to the ε-amino group of a central N-hydroxylysine residue. nih.govpnas.org This lipophilic tail is critical for the molecule's association with the hydrophobic cell wall of mycobacteria. openmicrobiologyjournal.comasm.org The length and saturation of this acyl chain vary among different mycobactins and have significant functional consequences. nih.govresearchgate.net For instance, mycobactins from different species can be distinguished by the nature of this acyl group. nih.govnih.gov

The biosynthesis of this acyl chain involves several key enzymes, including the fatty acyl-AMP ligase FadD33. nih.gov Research on the substrate specificity of FadD33 from M. smegmatis has demonstrated a clear preference for longer-chain fatty acids. Kinetic studies show that the enzyme's efficiency (kcat/Km) increases with the length of the acyl chain from C6 to C16, with palmitic acid (C16) being the strongly preferred substrate. nih.gov This enzymatic preference directly influences the structure of the final mycobactin molecule, ensuring the incorporation of a long lipid tail necessary for its function within the cell envelope. nih.gov

| Fatty Acid Substrate | Chain Length | Apparent Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Hexanoic acid | C6:0 | 150 ± 15 | 1.1 ± 0.05 | 122 |

| Octanoic acid | C8:0 | 73 ± 10 | 1.5 ± 0.06 | 342 |

| Decanoic acid | C10:0 | 40 ± 6 | 2.5 ± 0.1 | 1042 |

| Dodecanoic acid | C12:0 | 18 ± 2 | 3.9 ± 0.1 | 3611 |

| Myristic acid | C14:0 | 11 ± 1.5 | 4.2 ± 0.1 | 6364 |

| Palmitic acid | C16:0 | 6 ± 0.8 | 4.5 ± 0.1 | 12500 |

The stereochemistry of mycobactins is crucial for their biological recognition and activity. Mycobactin S, produced by Mycobacterium smegmatis, and Mycobactin T, the primary siderophore of Mycobacterium tuberculosis, are notable examples of this principle. researchgate.netacs.org These two molecules are stereoisomers, differing only in the configuration of a single chiral center located on the 3-hydroxybutyrate (B1226725) portion of the molecule. acs.orgbbk.ac.uk

This subtle stereochemical difference leads to a dramatic divergence in their biological effects on M. tuberculosis. While Mycobactin T is a growth promoter for M. tuberculosis, the synthetic this compound acts as a potent growth inhibitor. researchgate.netacs.org This inhibitory action is believed to arise from competitive antagonism, where this compound competes with Mycobactin T for iron chelation or for binding to the transport machinery, thereby disrupting the pathogen's iron uptake system. bbk.ac.uk This highlights the exquisite stereospecificity of the mycobacterial iron transport system and underscores the importance of precise stereochemical control in synthetic studies.

Mycobacteria produce a suite of siderophores to effectively scavenge iron from diverse locations. Besides the cell-wall-associated mycobactins like this compound, they also secrete water-soluble siderophores. asm.org Pathogenic species like M. tuberculosis produce carboxymycobactins, while saprophytic species like M. smegmatis produce exochelins. pnas.orgasm.org

The primary distinction lies in their structure and resulting physical properties. Carboxymycobactins are structurally identical to their mycobactin counterparts but possess a shorter acyl chain (typically 2-9 carbons) that often terminates in a carboxyl group, rendering them more water-soluble. openmicrobiologyjournal.comasm.orgnih.gov Exochelins are peptide-based hydrophilic siderophores and are structurally unrelated to the mycobactin/carboxymycobactin family. pnas.orgopenmicrobiologyjournal.com These differences dictate their roles in iron acquisition: the soluble carboxymycobactins and exochelins are secreted to capture iron from the aqueous extracellular environment, which is then transferred to the lipophilic, cell-wall-bound mycobactins for transport into the cell. openmicrobiologyjournal.comresearchgate.net

| Feature | This compound | Carboxymycobactin | Exochelin |

|---|---|---|---|

| Producing Species (Example) | M. smegmatis | M. tuberculosis | M. smegmatis |

| Core Structure | Hydroxyphenyloxazoline-based pnas.org | Hydroxyphenyloxazoline-based pnas.org | Peptide-based pnas.org |

| Cellular Location | Cell-wall associated asm.orgresearchgate.net | Secreted/Extracellular researchgate.netresearchgate.net | Secreted/Extracellular asm.orgresearchgate.net |

| Acyl Chain | Long (e.g., C18) nih.gov | Short (C2-C9) openmicrobiologyjournal.com | Short, terminates in methyl ester or carboxylate nih.gov |

| Solubility | Lipophilic/Water-insoluble asm.orgnih.gov | Hydrophilic/Water-soluble pnas.org | Hydrophilic/Water-soluble asm.orgnih.gov |

Chemical Synthesis and Semisynthesis of this compound and Analogues for Research

The complex structure of this compound and its analogues has made them challenging targets for chemical synthesis. However, successful synthesis is vital for confirming structures, studying mechanisms, and developing new antimycobacterial agents.

The first total synthesis of a mycobactin, specifically this compound, was achieved by Miller and colleagues. acs.orgbbk.ac.uk Their strategy was convergent, involving the synthesis of two main fragments, a mycobactic acid portion and a cobactin portion, which were then coupled. researchgate.net

Key steps in this landmark synthesis included:

The preparation of two different hydroxamic acid residues from L-lysine. acs.org

The use of dimethyldioxirane (B1199080) (DMD) oxidations to form necessary N-hydroxyamino acid precursors. researchgate.netacs.org

A critical cyclization of a linear hydroxylamine (B1172632) to form a seven-membered cyclic hydroxamic acid (the cobactin core), which was mediated by dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netacs.org

The strategic use of a [2-(trimethylsilyl)ethoxy]methyl (SEM) group to protect a key hydroxyl function during the synthesis. acs.org

This total synthesis not only confirmed the structure of this compound but also provided access to material that enabled the definitive biological testing which revealed its inhibitory activity against M. tuberculosis. acs.org More recent synthetic efforts have focused on developing scalable syntheses of mycobactin analogues for broader applications. rsc.org

The unique iron uptake pathway involving mycobactins makes it an attractive target for novel anti-tuberculosis drugs. Researchers have rationally designed and synthesized a variety of this compound analogues to probe and exploit this pathway. researchgate.netucl.ac.uk

One major strategy is the "Trojan Horse" approach. bbk.ac.uk This involves conjugating a potent antibiotic, which may have poor cell entry on its own, to a mycobactin analogue. nih.gov The mycobacterium is "tricked" into actively transporting the conjugate into the cell via its siderophore uptake system, delivering the toxic payload. A prime example is a mycobactin-artemisinin conjugate, which showed potent and selective activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis, whereas artemisinin (B1665778) alone is inactive against the bacterium. nih.gov

Another approach involves designing analogues that partially mimic the mycobactin structure to act as inhibitors of the mycobactin biosynthetic pathway. ucl.ac.ukresearchgate.netfrontiersin.org For example, pyrazoline-based analogues have been synthesized to target MbtA, the salicyl-AMP ligase that catalyzes the first committed step in mycobactin biosynthesis. ucl.ac.uk These rationally designed molecules serve as valuable chemical tools for mechanistic studies and as leads for the development of new antimycobacterial agents that function by starving the pathogen of iron. researchgate.netucl.ac.uk

Structure-Activity Relationship (SAR) Studies for Functional Insights

Structure-activity relationship (SAR) studies on mycobactin and its analogs have provided profound insights into the chemical features essential for its biological function as an iron scavenger and have paved the way for designing potent anti-tuberculosis agents. The concept that structurally altered mycobactins could antagonize the growth of different mycobacterial species, a premise known as "Snow's hypothesis," has been a driving force behind this research. rsc.org These studies have systematically dissected the molecule to understand the functional role of its distinct chemical moieties, including its stereochemistry, core heterocyclic system, and lipophilic acyl chain.

A pivotal discovery in the SAR of mycobactins came from the comparison of this compound and Mycobactin T. These two natural siderophores differ only in the stereochemistry at a single chiral center in the β-hydroxy acid linker. portlandpress.comacs.org While Mycobactin T is the native siderophore for Mycobacterium tuberculosis and promotes its growth, synthetic this compound acts as a potent growth inhibitor of the same strain. rsc.orgacs.orgnih.gov This finding underscored the exquisite stereospecificity of the mycobacterial iron transport system and established that subtle structural modifications could transform a growth promoter into a growth inhibitor.

Further research has focused on creating and testing a wide array of synthetic analogs to probe the function of different structural components.

The Hydroxyphenyl-Oxazoline Core: This moiety is crucial for iron chelation. rsc.orgpnas.org During the total synthesis of mycobactins, a simple, non-iron-binding oxazoline (B21484) intermediate was serendipitously found to possess significant anti-tuberculosis activity. bbk.ac.uknih.gov This led to the development of a large library of oxazoline and oxazole (B20620) benzyl (B1604629) esters, some of which showed impressive activity against both replicating and non-replicating M. tuberculosis with low toxicity. bbk.ac.uknih.gov For example, an oxazole derivative (compound 91) exhibited a minimum inhibitory concentration (MIC) of less than 0.5 μM. bbk.ac.uk Other research has explored replacing the phenol-oxazoline system with catechol-glycine moieties, which retained the ability to bind iron and promote microbial growth. rsc.org Pyrazoline-based analogs have also been designed to mimic the 2-hydroxyphenyl-oxazoline motif, leading to compounds with notable activity against M. smegmatis and M. tuberculosis in iron-depleted conditions. ucl.ac.uk

The Acyl Chain: The long, lipophilic acyl chain is critical for the molecule's function, likely facilitating its association with the lipid-rich mycobacterial cell wall. nih.govasm.org Early synthetic work on a mycobactin analog that lacked the long acyl chain (Mycobactin S2) found it to be inactive as a growth inhibitor, highlighting the chain's importance for adequate activity. nih.gov

The Linker Region: Modifications to the linker connecting the core components have also yielded potent inhibitors. For instance, replacing the natural butyrate (B1204436) linker of mycobactins with an α-Boc-protected α,β-diaminopropionate linker resulted in compounds that potently inhibited the growth of M. tuberculosis. rsc.org

These SAR studies have been instrumental in the rational design of novel antitubercular agents that function by disrupting the essential mycobactin-mediated iron acquisition pathway. researchgate.netmdpi.combbk.ac.uk

Data Tables

Table 1: Comparative Biological Activity of Mycobactin Stereoisomers against M. tuberculosis

| Compound | Stereochemistry at Butyrate Linker | Biological Effect on M. tuberculosis | Reference(s) |

| Mycobactin T | R | Growth Promoter | acs.org, rsc.org |

| This compound | S | Growth Inhibitor | acs.org, nih.gov, rsc.org |

Table 2: Structure-Activity Relationship of Selected Mycobactin Analogs against M. tuberculosis H37Rv

| Analog/Compound | Structural Modification | Activity Metric (MIC) | Key Finding | Reference(s) |

| Oxazoline Intermediate (3) | Simple oxazoline-containing precursor, lacks full mycobactin structure | 7.7 µM | Serendipitous discovery of activity in a non-iron-binding precursor. | nih.gov |

| Oxazole Derivative (91) | Benzyl ester oxazole derivative | <0.5 µM | High potency against replicating M. tuberculosis. | bbk.ac.uk |

| Mycobactin Analog (34) | Synthetic mycobactin T analog | 0.02–0.09 µM (in 7H12 media) | Potent and selective inhibition of M. tuberculosis. | nih.gov |

| Mycobactin Analog (36) | Synthetic mycobactin T analog | 0.02–0.09 µM (in 7H12 media) | Potent and selective inhibition of M. tuberculosis. | nih.gov |

| Mycobactin Analog (40) | Maleimide-containing mycobactin T analog | 0.88 µM (in 7H12 media) | Slightly decreased but still potent activity; versatile for conjugation. | nih.gov |

| Mycobactin S2 | Lacked the long acyl chain | Inactive | Demonstrates the critical role of the lipophilic acyl chain for activity. | nih.gov |

Molecular Mechanisms of Mycobactin S Action

Iron Chelation Chemistry and Coordination Properties

The efficacy of Mycobactin (B74219) S as an iron scavenger is rooted in its unique chemical structure and coordination properties, which enable it to bind ferric iron with high affinity and selectivity.

Mycobactin S is a hexadentate ligand, meaning it forms six coordination bonds with a single iron atom, creating a highly stable complex. bbk.ac.uk Its structure features a tripodal architecture built upon an ortho-hydroxy phenyl-oxazoline system. bbk.ac.uk This core is attached to an acylated hydroxylysine residue, which is in turn esterified with a 3-hydroxybutyric acid unit and linked to a terminal cyclized hydroxylysine moiety, forming a seven-membered lactam ring. bbk.ac.uk The iron-chelating groups include two hydroxamic acids derived from ε-N-hydroxylysines, the nitrogen of the oxazoline (B21484) ring, and the phenolate (B1203915) oxygen atom. asm.org

This arrangement confers an exceptionally high affinity for ferric iron (Fe³⁺). While a formation constant of 10³⁰ M⁻¹ has been widely cited, direct measurements extrapolating from dissociation studies under acidic conditions suggest a formation constant of approximately 4 x 10²⁶ M⁻¹ at a physiological pH of 7. asm.org Another study reports a stability constant (Ks) of around 10⁻²⁵. bbk.ac.uk This strong binding affinity allows mycobacteria to effectively sequester iron from host iron-binding proteins like transferrin and lactoferrin. mdpi.comnih.gov

Crucially, this compound exhibits a significant preference for ferric iron (Fe³⁺) over ferrous iron (Fe²⁺). Electrochemical studies predict that the affinity of mycobactin for Fe³⁺ is 18 orders of magnitude greater than for Fe²⁺. cam.ac.ukresearchgate.net This selectivity is attributed to the confluence of the ferric cation's size and the sterically favorable cavity created by the ligand's organization. asm.org The much weaker coordination with ferrous iron is a key feature that facilitates the release of iron from the ferri-mycobactin complex upon reduction to Fe²⁺ within the bacterial cytoplasm. asm.org

| Property | Value | Reference |

|---|---|---|

| Formation Constant (Fe³⁺) | ~4 x 10²⁶ M⁻¹ (at pH 7) | asm.org |

| Stability Constant (Ks) (Fe³⁺) | ~10⁻²⁵ | bbk.ac.uk |

| Affinity Preference (Fe³⁺ vs. Fe²⁺) | 10¹⁸-fold higher for Fe³⁺ | cam.ac.ukresearchgate.net |

The interaction between this compound and iron can be monitored using various spectroscopic techniques. The formation of the ferri-mycobactin complex gives rise to a characteristic absorbance peak at approximately 450 nm, which is attributed to ligand-to-metal charge transfer. cam.ac.uk This peak is absent in the desferri- (iron-free) form of mycobactin. cam.ac.uk Both the ferric and desferri- forms of mycobactin exhibit a major absorbance peak around 220 nm, indicative of the amide and aromatic groups within the molecule. cam.ac.uk This distinct spectral property at 450 nm allows for the simple differentiation and quantification of the iron-bound and iron-free forms of mycobactin. cam.ac.uknih.gov

Cyclic voltammetry has also been employed to study the electrochemical properties of the iron-mycobactin complex. These studies reveal a quasi-reversible redox couple corresponding to the Fe³⁺/Fe²⁺ transition, with a midpoint potential of approximately -0.41 V. cam.ac.uk The absence of these characteristic peaks in the cyclic voltammograms of desferri-mycobactin, and their reappearance upon the addition of iron, confirms that the redox activity is specific to the chelated iron. cam.ac.uk

This compound-Mediated Iron Transport Systems

Once this compound has chelated iron, a sophisticated transport machinery is required to move the ferri-mycobactin complex across the complex mycobacterial cell envelope and into the cytoplasm.

The import of the iron-loaded siderophore complex, ferri-carboxymycobactin, across the inner membrane is mediated by the ATP-binding cassette (ABC) transporter IrtAB. mdpi.comfrontiersin.org IrtAB is a heterodimer that is synthesized under iron-limited conditions. mdpi.com It is a unique transporter that not only facilitates the import of the ferri-siderophore but also couples this with the reduction of Fe³⁺ to Fe²⁺ and its subsequent release into the cytoplasm. mdpi.comfrontiersin.orgnih.gov The deletion of the irtAB genes significantly impairs the growth of M. tuberculosis in macrophages and mouse models, highlighting its critical role in virulence. frontiersin.org

Recent structural studies have provided insights into the interactions between mycobactin and its transporters. The IrtAB transporter, despite having a fold typical of ABC exporters, functions as an importer. nih.gov Cryo-electron microscopy has revealed that ferri-mycobactin binds to a membrane-facing crevice on the exterior of the IrtAB transporter's transmembrane domains. nih.gov This suggests an unusual "credit card" or sliding scramblase-like mechanism where the mycobactin molecule slides through the lipid bilayer to the binding site without the transporter forming a continuous channel to the outside. nih.govbiorxiv.org Mutations within this crevice have been shown to abolish mycobactin import. nih.gov

The IrtA subunit of the IrtAB transporter contains a cytosolic N-terminal siderophore interaction domain (SID) which is responsible for the reduction of Fe³⁺ to Fe²⁺, facilitating the release of iron from the siderophore. nih.govacs.org Below the mycobactin binding site, a conserved triple-histidine motif coordinates a zinc ion, which appears to be crucial for coupling ATP hydrolysis to the transport process. nih.gov

Interactions also occur between the export system components. Pull-down experiments have demonstrated that MmpS4 binds to a periplasmic loop of the MmpL4 transporter. plos.org While MmpS5 interacts specifically with MmpL5, MmpS4 can interact with both MmpL4 and MmpL5, suggesting some redundancy and promiscuity in the export system. plos.orgresearchgate.net There is also evidence suggesting that mycobactin synthesis and export are coupled, with the mycobacterial acyl carrier protein MbtL forming a complex with MmpL4. nih.gov

| Protein System | Components | Function | Reference |

|---|---|---|---|

| Export System | MmpS4/MmpL4, MmpS5/MmpL5 | Export of carboxymycobactin from the cytoplasm to the periplasm. | mdpi.complos.org |

| Import System | IrtAB | Imports ferri-carboxymycobactin across the inner membrane and facilitates iron release. | mdpi.comfrontiersin.org |

| Surface Receptor/Transfer | HupB | Proposed to act as a receptor for ferri-carboxymycobactin and facilitate iron transfer to mycobactin. | frontiersin.orgresearchgate.net |

In addition to the protein-mediated export of carboxymycobactin, M. tuberculosis utilizes another strategy for transporting the highly hydrophobic this compound: extracellular vesicles (EVs). frontiersin.org Under iron-limiting conditions, the bacterium increases its production of EVs, which are packed with mycobactin. nih.govfrontiersin.org This packaging of mycobactin into EVs allows for its secretion into the extracellular environment, overcoming the challenge of transporting a lipophilic molecule across the aqueous periplasm. researchgate.net

These mycobactin-laden EVs can then scavenge iron from the host environment. nih.gov Once loaded with iron, the vesicles can deliver it back to the bacterium that produced them or to neighboring bacteria. nih.gov This EV-mediated transport mechanism is thought to be particularly critical during infection, especially within the iron-restricted environment of a granuloma. nih.gov It may also provide a way to protect the siderophore from host defense mechanisms, such as the protein siderocalin, which can bind and neutralize carboxymycobactin but may not be able to access vesicular mycobactin. nih.gov The production of these vesicles is regulated, in part, by dynamin-like proteins such as IniA and IniC, which are induced in response to iron limitation. frontiersin.orgembopress.org

Intracellular Iron Trafficking and Homeostasis Modulation by this compound

Once iron-laden mycobactin, known as ferri-mycobactin, is internalized within the mycobacterial cell, it becomes a critical player in the intricate network of intracellular iron trafficking and homeostasis. The bacterium must carefully manage this newly acquired iron to ensure it is available for essential metabolic processes while preventing the toxic effects of iron overload. This compound, a specific form of mycobactin, participates in this process by contributing to the cell's iron stores and interacting with other iron-management proteins. This ensures that iron is appropriately distributed for use or sequestered for storage, maintaining a delicate balance crucial for the pathogen's survival, particularly within the iron-limited environment of a host macrophage. oup.compnas.org

This compound Contribution to Intracellular Iron Pools

Upon entering the mycobacterial cytoplasm, ferri-mycobactin S does not represent the final destination for iron. Instead, it serves as a transient reservoir, contributing significantly to the cell's labile iron pool. asm.org The iron must be released from the this compound siderophore to become biologically available for incorporation into essential iron-dependent enzymes and proteins. bbk.ac.uknih.gov This release is accomplished through the reduction of Fe³⁺ to Fe²⁺ by cytoplasmic ferric reductases, a process that weakens the iron's affinity for the siderophore. bbk.ac.uknih.gov

The now-free Fe²⁺ joins the intracellular iron pool, which is a dynamic supply of accessible iron for various metabolic needs. The expression of the mycobactin biosynthesis machinery is tightly regulated by the intracellular iron concentration. nih.gov In low-iron conditions, synthesis is upregulated to scavenge more iron, whereas in high-iron conditions, it is repressed to prevent toxicity. nih.govnih.gov

Recent research has shown that lipophilic mycobactins can diffuse through membranes and scavenge iron directly from the host macrophage's intracellular pool. oup.com The resulting ferri-mycobactin complex then accumulates in lipid droplets, which can traffic to the mycobacterial phagosome to deliver their iron cargo. pnas.orgresearchgate.net This mechanism highlights a direct pathway by which mycobactin contributes to the pathogen's internal iron stores by actively acquiring it from the host cell's own resources. oup.comresearchgate.net Mutants of Mycobacterium tuberculosis unable to synthesize mycobactin show attenuated growth in macrophages, underscoring the essential role of this siderophore in maintaining the intracellular iron supply necessary for survival and virulence. oup.compnas.org

Interplay with Iron Storage Proteins (e.g., Bacterioferritin)

While mycobactins are crucial for iron acquisition, they are considered transient, short-term storage molecules. pnas.orgasm.org For long-term storage and to buffer against iron-induced oxidative stress, mycobacteria utilize specialized iron storage proteins, primarily bacterioferritin (Bfr). nih.govmdpi.com M. tuberculosis encodes two such proteins, bacterioferritin A (BfrA) and the ferritin-like protein BfrB, which are capable of sequestering thousands of iron atoms in a non-toxic, bioavailable form. nih.govmdpi.com

The expression of these storage proteins is, like mycobactin synthesis, regulated by intracellular iron levels via the iron-dependent regulator (IdeR). nih.gov When iron is plentiful, IdeR represses mycobactin synthesis and promotes the expression of BfrA and BfrB to store the excess iron. nih.govmdpi.com

Spectroscopic studies have confirmed the flow of iron from siderophores to bacterioferritin. Short-term labeling experiments show iron complexed with siderophores, but long-term labeling reveals that the iron is ultimately accumulated in bacterioferritin. asm.orgopenmicrobiologyjournal.com This indicates a clear pathway where iron, once released from the this compound complex within the cytoplasm, is shuttled to bacterioferritin for secure, long-term storage. bbk.ac.ukilsl.br This interplay ensures that the bacterium can maintain a stable internal iron reserve, which can be mobilized during periods of iron scarcity, without exposing the cell to the damaging effects of free, redox-active iron. nih.gov

Research Findings on this compound and Iron Homeostasis

| Finding Category | Detailed Finding | Organism Studied | Citation |

| Intracellular Trafficking | Lipophilic mycobactins scavenge intracellular iron from macrophages and accumulate in lipid droplets, which then deliver iron to the mycobacterial phagosome. | Mycobacterium tuberculosis | pnas.orgresearchgate.net |

| Iron Pool Contribution | Mycobactins serve as transient iron reservoirs; the iron is released into the labile pool via reduction from Fe³⁺ to Fe²⁺ by cytoplasmic reductases. | Mycobacterium tuberculosis | asm.orgbbk.ac.uknih.gov |

| Regulation of Synthesis | Mycobactin biosynthesis is upregulated in low-iron conditions and repressed by the IdeR regulator when iron is abundant. | Mycobacterium tuberculosis | nih.govnih.gov |

| Interaction with Storage | Iron acquired by mycobactin is transferred to bacterioferritin (BfrA, BfrB) for long-term, safe storage, preventing cellular toxicity. | Mycobacterium tuberculosis | asm.orgnih.govopenmicrobiologyjournal.com |

| Virulence Factor | Disruption of mycobactin biosynthesis severely impairs the ability of the bacterium to grow inside macrophages, demonstrating its essentiality for virulence. | Mycobacterium tuberculosis | oup.compnas.org |

Biological Roles of Mycobactin S in Mycobacterial Systems

Mycobactin (B74219) S in Mycobacterial Growth and Survival Under Iron Limitation

Iron is an essential micronutrient for most bacteria, including Mycobacterium tuberculosis, but its availability is severely restricted within the host due to a process known as nutritional immunity. nih.gov To overcome this, M. tuberculosis synthesizes two types of siderophores: the cell wall-associated mycobactin and the secreted, water-soluble carboxymycobactin. frontiersin.orgasm.org Under iron-limiting conditions, the expression of genes responsible for mycobactin biosynthesis, encoded by the mbt gene cluster, is significantly upregulated. oup.comasm.org

Mycobactin S, with its high affinity for ferric iron (Fe³⁺), is embedded within the lipid-rich cell envelope of the mycobacterium. frontiersin.orgasm.org It functions in concert with carboxymycobactin, which scavenges iron from host iron-binding proteins in the extracellular environment. nih.gov The iron-laden carboxymycobactin then transfers the captured iron to this compound on the bacterial cell surface. frontiersin.org This coordinated system is essential for the bacterium's growth and survival, particularly when iron is scarce. nih.govasm.org Studies have shown that mutants of M. tuberculosis unable to synthesize mycobactins exhibit impaired growth in low-iron media. oup.comfrontiersin.org

The importance of this siderophore system is underscored by the fact that the disruption of mycobactin biosynthesis renders the bacteria unable to thrive in iron-deprived conditions, highlighting its fundamental role in mycobacterial physiology. nih.govasm.org

The ability to acquire iron is directly linked to the pathogenesis and persistence of Mycobacterium tuberculosis. The iron-scarce environment within the host, particularly inside granulomas, necessitates an efficient iron-scavenging system for the bacterium to establish and maintain an infection. oup.comasm.org this compound plays a central role in this process. oup.com

The synthesis of mycobactins is considered a key virulence factor for M. tuberculosis. oup.complos.org The upregulation of the mbt gene cluster during infection indicates the bacterium's active effort to acquire iron from the host. oup.com Disruption of the mbtE gene, which is essential for mycobactin biosynthesis, leads to a significant attenuation of M. tuberculosis virulence. oup.com This demonstrates the critical requirement of mycobactin-mediated iron acquisition for the pathogen's ability to cause disease.

Furthermore, the persistence of M. tuberculosis in a latent state is also influenced by its ability to adapt to the nutrient-poor conditions within the granuloma. The capacity to survive iron starvation, facilitated by mycobactin synthesis, may enable the bacterium to persist in these iron-deprived microenvironments for extended periods. asm.org

Macrophages, the primary host cells for Mycobacterium tuberculosis, actively withhold iron as a defense mechanism against invading pathogens. nih.govfrontiersin.org Therefore, the ability of M. tuberculosis to survive and replicate within macrophages is heavily dependent on its capacity to overcome this iron limitation. nih.govfrontiersin.orgpnas.org this compound is indispensable for this intracellular survival. nih.govoup.compnas.org

Studies using M. tuberculosis mutants with defects in mycobactin synthesis have shown that these strains are unable to grow and survive within macrophages. nih.govoup.comfrontiersin.org This is because this compound enables the bacterium to acquire iron from the host cell's iron stores. frontiersin.orgplos.org The process involves the secretion of carboxymycobactin to chelate iron within the phagosome and its subsequent transfer to this compound in the bacterial cell wall. frontiersin.orgresearchgate.net

The Esx-3 secretion system is also implicated in this process, being essential for mycobactin-mediated iron acquisition. pnas.org Mycobacteria lacking a functional Esx-3 system can synthesize mycobactin but are unable to utilize the iron it binds, leading to severely impaired growth within macrophages. pnas.org This highlights the intricate and specialized machinery that M. tuberculosis has evolved to acquire iron and persist within the hostile environment of the host macrophage.

This compound in Host-Pathogen Molecular Interactions

This compound is not merely a passive iron transporter; it actively participates in the molecular interplay between Mycobacterium tuberculosis and its host. These interactions are crucial for the bacterium's ability to establish infection, evade the host immune response, and manipulate host cellular processes to its advantage.

The primary challenge for M. tuberculosis in acquiring iron from the host is that it is tightly bound to host proteins like transferrin in the plasma and lactoferrin in mucosal secretions and inflammatory fluids. nih.govfrontiersin.org this compound, in conjunction with carboxymycobactin, has an extremely high affinity for Fe³⁺, enabling it to effectively strip iron from these host proteins. nih.govfrontiersin.org

Carboxymycobactin, being soluble, is secreted into the extracellular milieu where it directly competes with transferrin and lactoferrin for iron. nih.govopenmicrobiologyjournal.commdpi.com Once carboxymycobactin has chelated the iron, it is believed to shuttle the iron back to the mycobacterial cell surface, where it is transferred to the membrane-associated this compound. frontiersin.orgopenmicrobiologyjournal.com This two-siderophore system allows M. tuberculosis to efficiently capture iron from the host's high-affinity iron-binding proteins, a critical step for survival and proliferation within the host. nih.govpnas.orgplos.org

The ability of the mycobactin system to sequester iron from host proteins is a key pathogenic mechanism, directly contributing to the bacterium's ability to overcome the host's nutritional immunity. frontiersin.org

The interaction of Mycobacterium tuberculosis with host cells, particularly macrophages, leads to a significant alteration of the host's iron metabolism. Mycobacterial components, including those related to the mycobactin system, can influence the expression and function of host proteins involved in iron homeostasis.

Infected macrophages have been shown to increase the secretion of hepcidin, a key regulator of iron metabolism, which leads to the accumulation of intracellular iron. frontiersin.org This alteration of the host's iron landscape can be exploited by the mycobacteria. Furthermore, extracellular vesicles (EVs) produced by M. tuberculosis, which are loaded with mycobactin, can influence macrophage iron homeostasis. frontiersin.org These EVs can deliver mycobactin to other bacteria, supporting their growth, and may also directly impact the iron status of the host cell. frontiersin.org While the precise molecular mechanisms are still under investigation, it is clear that the mycobactin system plays a role in reprogramming the host's cellular iron metabolism to create a more favorable environment for bacterial replication. frontiersin.org

Beyond its role in iron acquisition, components of the mycobactin system and the broader iron-regulated metabolic state of Mycobacterium tuberculosis can modulate the host's immune response. The iron status of the host cell can influence the production of inflammatory cytokines. For example, iron has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6 during M. tuberculosis infection.

Extracellular vesicles (EVs) released by M. tuberculosis, which contain mycobactin, have been shown to influence cellular immune responses. frontiersin.org These EVs can stimulate inflammation and interfere with the host's ability to control a subsequent infection. frontiersin.org The presence of mycobactin within these vesicles suggests a potential direct role for this siderophore in modulating immune cell function.

While the primary function of this compound is iron acquisition, the intricate connection between iron metabolism and immune signaling suggests that it indirectly, and possibly directly, contributes to the immunomodulatory strategies employed by M. tuberculosis to persist within the host. frontiersin.org

This compound in Non-Tuberculous Mycobacteria (NTM) Physiology

Non-tuberculous mycobacteria (NTM) are a diverse group of environmental organisms, some of which are opportunistic pathogens. bronchiectasis.com.aumdpi.com Their ability to acquire essential nutrients, particularly iron, from their surroundings is critical for survival and pathogenesis. Iron acquisition in most mycobacterial species is mediated by a system of siderophores, which are high-affinity iron-chelating molecules. nih.gov This system typically consists of a class of lipophilic, cell-wall-associated siderophores known as mycobactins and, in some species, water-soluble, secreted siderophores called carboxymycobactins or exochelins. mdpi.compnas.org this compound is a specific variant of mycobactin primarily associated with Mycobacterium smegmatis. microbiologyresearch.orgacs.org The role, function, and production of mycobactin and its related forms vary significantly across different NTM species, reflecting their diverse evolutionary adaptations and ecological niches.

Comparison of this compound Function Across NTM Species

The functional role of mycobactin-mediated iron acquisition differs substantially among NTM species, particularly when comparing species that can synthesize their own siderophores with those that cannot.

Mycobacterium smegmatis , a non-pathogenic, saprophytic species, utilizes a dual-siderophore system for iron uptake. It produces both the cell-associated this compound and a secreted, water-soluble siderophore, exochelin MS. nih.gov In iron-deficient conditions, this compound acts as an ionophore, a carrier molecule responsible for transporting ferric ions across the lipid-rich mycobacterial cell wall. microbiologyresearch.org The presence of the exochelin system suggests that M. smegmatis has a robust and flexible mechanism for scavenging iron from its environment.

Mycobacterium abscessus , an emerging opportunistic pathogen, relies heavily on its mycobactin system for iron acquisition, which is pivotal for its growth and adaptation. researchgate.net Unlike M. smegmatis, M. abscessus uses mycobactins as its primary source of soluble iron. mdpi.com The production of these siderophores is considered a crucial virulence factor, as the ability to sequester iron from the host is essential for establishing and maintaining an infection. mdpi.comresearchgate.net The ESX-3 secretion system is also integral to this process, as it is required for the utilization of iron acquired by mycobactin. pnas.orgasm.org

Mycobacterium avium subsp. paratuberculosis (MAP) , the causative agent of Johne's disease in ruminants, presents a unique case. nih.gov This pathogen is naturally deficient in producing its own mycobactin due to significant mutations and deletions within the mycobactin biosynthesis (mbt) gene cluster. nih.govscielo.org.mx Consequently, MAP is mycobactin-dependent, requiring an exogenous source of mycobactin for growth in laboratory settings. nih.govopenmicrobiologyjournal.com This dependency is a key diagnostic feature of the organism. nih.gov Research indicates that MAP's reliance on external mycobactin can be influenced by environmental factors such as pH and ambient iron concentrations; growth without mycobactin has been observed at low pH (5.0) or in the presence of very high iron concentrations. nih.gov

The following table provides a comparative summary of mycobactin function in these representative NTM species.

| NTM Species | Primary Role of Mycobactin System | Dependency on Mycobactin | Associated Siderophores | Key Functional Notes |

|---|---|---|---|---|

| Mycobacterium smegmatis | Cell-associated iron transport (ionophore). microbiologyresearch.org | Synthesizes its own; not dependent on external sources. nih.gov | This compound, Exochelin MS. nih.gov | Part of a dual-siderophore system for versatile iron acquisition. nih.gov |

| Mycobacterium abscessus | Primary mechanism for iron acquisition; virulence factor. mdpi.comresearchgate.net | Synthesizes its own; essential for growth in iron-limited conditions. researchgate.net | Mycobactins, Carboxymycobactins. mdpi.com | Mycobactin synthesis is critical for pathogenesis and survival within a host. unimi.it |

| Mycobacterium avium subsp. paratuberculosis | Utilizes exogenous mycobactin for iron uptake. nih.gov | Dependent on external mycobactin for growth (auxotroph). nih.govopenmicrobiologyjournal.com | Does not produce detectable levels of mycobactin. nih.gov | Inability to synthesize mycobactin is a defining physiological and diagnostic trait. nih.govnih.gov |

This compound Production in Specific NTM (e.g., M. smegmatis, M. abscessus, M. avium paratuberculosis)

The production of mycobactin is a complex biosynthetic process encoded by the mbt gene cluster. The expression and integrity of these genes dictate whether a species can produce these essential siderophores.

Mycobacterium smegmatis : This species actively produces this compound, particularly under iron-limiting conditions. microbiologyresearch.org The biosynthesis of this compound uses salicylic (B10762653) acid as a key precursor, which the bacterium incorporates into the final molecule. microbiologyresearch.org The production is tightly regulated by the concentration of metal ions. Maximum yields of this compound (up to 85 μg per mg of dry cell weight in some strains) are achieved in iron-deficient media. nih.gov While essential for production, higher concentrations of iron and zinc can repress mycobactin synthesis. nih.gov The genetic basis for this synthesis lies in the mbt gene cluster, with genes such as mbtB and mbtE being critical for the assembly of the mycobactin molecule. nih.gov

Mycobacterium abscessus : This pathogen synthesizes its own mycobactins, which are crucial for its survival. researchgate.net The process is governed by the mbt gene cluster, and deletion of key genes like mbtE results in a growth defect, particularly under iron-limiting conditions. researchgate.net This defect can be rescued by supplementing the growth media with an external source of mycobactin, confirming the gene's role in the biosynthetic pathway. researchgate.net The production of mycobactins is considered a potential therapeutic target; inhibiting enzymes in the pathway, such as the salicylate (B1505791) synthase (SaS), has been explored as an anti-virulence strategy. mdpi.comunimi.it The presence of alternative iron sources, such as heme, can downregulate the expression of proteins involved in mycobactin synthesis and uptake. asm.org

Mycobacterium avium subsp. paratuberculosis (MAP) : In stark contrast to the other species, MAP is unable to produce mycobactin. nih.govopenmicrobiologyjournal.com Genomic analyses have revealed that this inability is due to a defective biosynthetic pathway. Specifically, the MAP genome contains several mutations and deletions in the mbt genes. nih.gov A key defect is found in the mbtA gene, which is truncated and encodes a non-functional protein responsible for initiating mycobactin synthesis. scielo.org.mx This genetic impairment makes MAP dependent on scavenging mycobactins produced by other mycobacteria in its environment, a trait known as mycobactin auxotrophy. nih.govresearchgate.net

The table below summarizes the production characteristics of mycobactin in these three NTM species.

| NTM Species | Production Status | Key Genes Involved | Influencing Factors | Production Yield/Notes |

|---|---|---|---|---|

| Mycobacterium smegmatis | Producer. nih.gov | mbtA-J cluster (e.g., mbtB, mbtE). nih.gov | Repressed by high iron and zinc; induced by iron deficiency. nih.gov | Can reach 30-85 μg/mg dry cell weight under iron-deficient conditions. nih.gov |

| Mycobacterium abscessus | Producer. researchgate.net | mbt cluster (e.g., mbtE, Salicylate Synthase). mdpi.comresearchgate.net | Induced by iron limitation; repressed by heme availability. asm.org | Production is essential for growth and considered a virulence factor. researchgate.net |

| Mycobacterium avium subsp. paratuberculosis | Non-producer (Auxotroph). nih.gov | Defective mbt cluster (e.g., truncated mbtA). nih.govscielo.org.mx | Dependent on exogenous mycobactin for growth. nih.gov | Inability to synthesize is a key characteristic; utilizes mycobactins from other species. researchgate.net |

Advanced Research Methodologies for Mycobactin S

Analytical Techniques for Mycobactin (B74219) S Characterization and Quantification in Research

Precise and sensitive analytical techniques are essential for the structural characterization and quantification of Mycobactin S in biological samples. These methods allow researchers to isolate, identify, and measure the different forms of mycobactin produced by mycobacteria.

Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound due to its high sensitivity and ability to provide detailed structural information. nih.govpnas.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly coupled with liquid chromatography to analyze mycobactin extracts. plos.org This technique has been used to identify and characterize the different molecular variants of mycobactin, which differ in the length and saturation of their acyl chains. plos.org

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another valuable tool for analyzing mycobactins.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) , when coupled with HPLC, can be used for the quantification of iron-bound mycobactin without the need for authentic standards.

Mass Spectrometry Imaging (MSI) allows for the visualization of the spatial distribution of mycobactins within bacterial colonies or infected tissues.

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. By fragmenting the parent mycobactin molecule, researchers can identify characteristic fragments that reveal details about the core structure and the attached acyl chain. plos.orgnih.gov For example, a constant fragment corresponding to the peptide-polyketide backbone can be observed, while variations in other fragments indicate differences in the fatty acyl unit. plos.org

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of this compound from complex biological extracts. pnas.orgresearchgate.netresearchgate.net Reversed-phase HPLC, typically using a C18 column, is effective at separating the different forms of mycobactin based on the hydrophobicity of their acyl chains. plos.orgresearchgate.net

In a typical HPLC analysis of ferri-mycobactin S, different peaks are observed, with each peak corresponding to a mycobactin molecule with a different acyl chain length. researchgate.net The molecules with shorter acyl chains elute first, followed by those with longer, more hydrophobic chains. researchgate.net The separated fractions can then be collected for further analysis, such as mass spectrometry, or for use in functional assays. researchgate.net HPLC has been instrumental in purifying mycobactins with defined masses, which is crucial for accurately studying their interaction with transport proteins like the IrtAB exporter. researchgate.net While HPLC is powerful for separation, its ability to differentiate between mycobactins from closely related species like M. avium and M. paratuberculosis based on their profiles alone can be limited, as their mycolic acid profiles are very similar. psu.edu

Spectroscopic Techniques (e.g., UV-Vis, NMR, Fluorescence) for Structural and Interaction Studies

Spectroscopic methods are pivotal in elucidating the structural features of this compound and its interactions with other molecules, particularly iron. These techniques, including UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and fluorescence spectroscopy, provide invaluable insights into the molecular framework and binding characteristics of this crucial siderophore. rockymountainlabs.combiocompare.com

UV-Visible (UV-Vis) Spectroscopy is frequently employed to study the electronic transitions within this compound, especially upon complexation with iron. rockymountainlabs.com The formation of the iron-mycobactin complex results in a characteristic absorption spectrum, which can be used to monitor the binding process and determine the stoichiometry of the complex. This technique is also valuable for quantifying the concentration of mycobactin in solutions. biocompare.comspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed information about the atomic-level structure of this compound. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can determine the connectivity of atoms and the three-dimensional conformation of the molecule in solution. rockymountainlabs.com NMR is particularly useful for identifying the specific functional groups involved in iron coordination.

Fluorescence Spectroscopy provides a highly sensitive method for investigating the interactions of this compound. biocompare.com Changes in the fluorescence emission of intrinsic fluorophores, such as tryptophan residues in interacting proteins, or the use of extrinsic fluorescent probes can reveal details about binding events, conformational changes, and the proximity of different molecular components. portlandpress.comresearchgate.net For instance, tryptophan fluorescence assays have been utilized to analyze metal-protein interactions in systems related to mycobacterial iron metabolism. portlandpress.com

| Spectroscopic Technique | Information Provided | Application in this compound Research |

| UV-Visible Spectroscopy | Electronic transitions, concentration | Studying iron binding, quantification |

| NMR Spectroscopy | Atomic-level structure, connectivity | Determining 3D conformation, identifying iron-coordinating groups |

| Fluorescence Spectroscopy | Molecular interactions, conformational changes | Investigating protein-mycobactin binding, studying binding kinetics |

Electrochemical Analysis of Iron-Mycobactin S Complexes

The electrochemical analysis of iron-mycobactin S complexes provides critical insights into the redox properties of this siderophore and its mechanism of iron acquisition. cam.ac.ukresearchgate.net Techniques like cyclic voltammetry are employed to study the electrochemical behavior of the Fe³⁺/Fe²⁺-mycobactin complex.

Research has shown that the iron complex of mycobactin exhibits distinctive electrochemistry. cam.ac.uk These studies have revealed a significant difference in the affinity of mycobactin for the two oxidation states of iron, with a much greater affinity for Fe³⁺ over Fe²⁺, by as much as 18 orders of magnitude. researchgate.net This pronounced preference is crucial for its function, as it allows mycobactin to efficiently scavenge ferric iron from the host environment.

The standard heterogeneous rate constant (k_s) for the iron-mycobactin complex has been determined to be on the order of 10⁻⁵ cm s⁻¹, which is indicative of quasi-reversible electrochemistry. cam.ac.ukresearchgate.net This electrochemical behavior can be leveraged to develop assays for detecting mycobactin. For example, the oxidation and reduction peaks of the siderophore complex can be calibrated for ferric mycobactin, enabling its quantification. cam.ac.uk Such electrochemical assays hold promise for contributing to diagnostic techniques for mycobacterial infections. cam.ac.uk

| Electrochemical Parameter | Finding for Iron-Mycobactin S | Significance |

| Redox Potential | High preference for Fe³⁺ over Fe²⁺ | Efficient scavenging of ferric iron |

| Heterogeneous Rate Constant (k_s) | ~10⁻⁵ cm s⁻¹ | Quasi-reversible electrochemistry, basis for detection assays |

| Peak Currents (ipa/ipc) | Varies with scan rate and concentration | Indicates dissociation of Fe²⁺ upon reduction |

Biochemical and Biophysical Methods for Enzyme and Protein Studies

The study of the enzymes and proteins involved in the mycobactin biosynthetic pathway is crucial for understanding its regulation and for identifying potential drug targets. sciforum.netbham.ac.uk A variety of biochemical and biophysical methods are employed for this purpose.

In Vitro Enzyme Assays for Kinetic and Mechanistic Characterization

In vitro enzyme assays are fundamental for characterizing the enzymes involved in mycobactin biosynthesis. bham.ac.uk These assays allow for the determination of key kinetic parameters such as the Michaelis constant (K_M) and the maximum reaction velocity (V_max), providing insights into substrate specificity and catalytic efficiency.

For instance, the enzyme MbtA, a salicyl-AMP ligase, catalyzes the first committed step in mycobactin biosynthesis. ucl.ac.uk In vitro assays have been developed to study its activity, although determining the K_M for its substrates, salicylate (B1505791) and ATP, has presented challenges. bham.ac.uk Similarly, the fatty acyl-AMP ligase FadD33, which is required for the attachment of the lipid side chain to the mycobactin core, has been characterized using initial velocity studies. nih.gov These studies revealed that FadD33 follows a Bi Uni Uni Bi ping-pong kinetic mechanism. nih.gov

Product inhibition experiments are also employed to elucidate the order of substrate binding and product release. For FadD33, such experiments suggest that the fatty acid binds first, followed by ATP, and then pyrophosphate is released before the acyl carrier protein binds. nih.gov These detailed mechanistic studies are essential for designing effective enzyme inhibitors.

| Enzyme | Assay Type | Key Findings |

| MbtA | Activity assays | Characterization of its role as a salicyl-AMP ligase |

| FadD33 | Initial velocity and product inhibition | Follows a Bi Uni Uni Bi ping-pong mechanism |

| FACL proteins | Radio-TLC assay | Inhibition by acyl-sulfamoyl analogues |

Protein Purification and Crystallography for Structural Insights

To gain a detailed understanding of the three-dimensional structure of the enzymes involved in mycobactin biosynthesis, protein purification and X-ray crystallography are indispensable techniques. nih.govnih.gov The process typically involves overexpressing the target protein, often in a heterologous host like Escherichia coli, followed by purification to homogeneity. researchgate.net

MbtI, the putative isochorismate synthase responsible for producing the salicylate precursor of mycobactin, has been successfully overexpressed, purified, and crystallized. nih.govresearchgate.net The resulting crystals diffracted to a high resolution of 1.8 Å, allowing for detailed structural analysis. nih.govresearchgate.net Similarly, MbtN, an enzyme that catalyzes the formation of a double bond in the fatty-acyl moiety of mycobactin, has also been expressed, purified, and crystallized, with its crystals diffracting to 2.3 Å resolution. nih.govresearchgate.net

The structural information obtained from crystallography is crucial for understanding the enzyme's catalytic mechanism and for structure-based drug design. It provides a molecular blueprint of the active site, revealing key amino acid residues involved in substrate binding and catalysis.

| Protein | Expression System | Crystallization Conditions | Resolution |

| MbtI | E. coli | 15% PEG 4000, 0.2 M imidazole | 1.8 Å |

| MbtN | E. coli | Not specified | 2.3 Å |

Molecular Dynamics Simulations and Computational Chemistry

Molecular dynamics (MD) simulations and computational chemistry have become powerful tools for investigating the structure, dynamics, and interactions of mycobactin and its associated proteins at an atomic level. sciforum.netnih.gov These methods complement experimental techniques by providing insights that are often difficult to obtain through experiments alone.

MD simulations can be used to study the conformational changes of proteins upon ligand binding, such as the interaction of mycobactin analogues with efflux pump proteins like MmpL4 and MmpL5. frontiersin.org These simulations can predict binding energetics and identify key interactions, such as hydrogen bonding and π-π stacking, that stabilize the protein-ligand complex. frontiersin.org For instance, simulations of pyrazoline-based mycobactin analogues with the MbtA receptor have been used to assess their stability and inhibitory potential. sciforum.net

Computational approaches are also employed to model larger biological structures, such as the mycobacterial cell wall, to understand the permeability and transport of molecules like mycobactin. nih.gov These models support the understanding of how mycobactin, a cell-associated siderophore, is integrated into and functions within the complex cell envelope. nih.gov

| System Studied | Computational Method | Key Insights |

| Mycobactin analogues and MmpL4/5 | Molecular Dynamics (MD) simulations | Predicted selectivity and binding interactions |

| Pyrazoline analogues and MbtA | Molecular docking and MD simulations | Assessed stability and inhibitory profile |

| Mycobacterial cell wall | Conformational search and MD simulations | Modeled mycolic acid packing and organization |

Cell Culture and Microbial Model Systems for this compound Research

Cell culture and microbial model systems are essential for studying the role of this compound in the context of a living organism, particularly in relation to mycobacterial growth and virulence. asm.org These models allow researchers to investigate the function of mycobactin biosynthesis genes and the effects of potential inhibitors in a biologically relevant environment.

Mycobacterium smegmatis is a commonly used non-pathogenic model organism for studying fundamental processes of mycobacteria, including mycobactin biosynthesis. asm.org The genes for mycobactin synthesis can be expressed in M. smegmatis to produce soluble proteins for in vitro studies. bham.ac.uk This model system is also used in whole-cell assays to screen for inhibitors of mycobactin production. bham.ac.ukasm.org

Infection models using macrophage cell lines, such as RAW 264.7, are employed to study the role of mycobactin in intracellular survival and to evaluate the efficacy of inhibitors in clearing mycobacterial infections within host cells. ucl.ac.uk Furthermore, animal models, like mice, are used for in vivo studies to assess the pharmacokinetics and therapeutic efficacy of mycobactin biosynthesis inhibitors. asm.org The use of Mycobacterium marinum, a natural pathogen of fish and amphibians that causes a tuberculosis-like disease, also serves as a valuable model to understand mycobacterial pathogenesis, including the role of mycobactins. asm.orgresearchgate.net

| Model System | Application in this compound Research |

| Mycobacterium smegmatis | Heterologous expression of biosynthesis genes, whole-cell inhibitor screening |

| Macrophage cell lines (e.g., RAW 264.7) | Studying intracellular survival, evaluating inhibitor efficacy |

| Mouse models | In vivo pharmacokinetic and efficacy studies of inhibitors |

| Mycobacterium marinum | Understanding the role of mycobactin in pathogenesis |

In vitro Mycobacterial Growth Assays under Defined Iron Conditions

The essentiality of mycobactins for mycobacterial survival, particularly under iron-limiting conditions, is rigorously studied using in vitro growth assays. These assays are fundamental in elucidating the biochemical pathways of iron acquisition and identifying potential drug targets. The methodology typically involves cultivating mycobacteria in specially formulated, iron-defined liquid or solid media.

A common approach is the use of an iron-depleted medium, such as glycerol-alanine-salts with Tween 80 (GAST) medium, which is treated with a chelating resin like Chelex 100 to remove trace iron. asm.org Conversely, iron-replete conditions are established by supplementing the medium with a known concentration of an iron salt, for example, ferric chloride (FeCl₃). asm.org For instance, maximal siderophore production by Mycobacterium tuberculosis is observed in low-iron medium containing 0.36 μM Fe, while production is negligible in high-iron medium with 144 μM Fe. nih.gov

Research findings consistently demonstrate that mycobacterial growth is severely hampered in iron-deficient environments unless the bacteria can produce siderophores like this compound. Studies utilizing mutant strains of M. tuberculosis with disruptions in the mycobactin biosynthesis (mbt) gene cluster provide definitive evidence for this dependency. For example, a mutant strain with a deletion in the mbtB gene (ΔmbtB), which is crucial for synthesizing the mycobactin core, fails to grow in low-iron GAST medium. pnas.org However, its growth can be restored to wild-type levels by supplementing the medium with exogenous mycobactins or high concentrations of iron. pnas.orgoup.com Similarly, a mutant in the mbtE gene (MtbΔmbtE) is also unable to synthesize mycobactins and shows significant growth attenuation in standard broth culture, a defect that is reversed by the addition of mycobactins. oup.com

The production of iron-scavenging molecules is often monitored using assays like the Chrome Azurol S (CAS) shuttle assay, which detects siderophore activity. pnas.org In studies with the ΔmbtB mutant, this assay confirmed the absence of siderophore production compared to the wild-type strain. pnas.org Furthermore, radiolabeling experiments using precursors like [7-¹⁴C]salicylic acid can specifically track the synthesis of both cell-associated mycobactin and the secreted form, carboxymycobactin, providing a quantitative measure of siderophore production. pnas.org

These in vitro models are crucial for understanding the regulation of mycobactin synthesis. Studies have shown that proteins such as HupB act as positive regulators of the mbt operon. A hupB mutant strain of M. tuberculosis grown in low-iron medium (0.02 µg Fe/ml) exhibited a significant reduction in both mycobactin and carboxymycobactin production, which was linked to lower transcript levels of the mbt genes. asm.org

Table 1: Growth Characteristics of M. tuberculosis Strains under Defined Iron Conditions

| Mycobacterial Strain | Medium/Condition | Siderophore Production | Observed Growth | Reference |

|---|---|---|---|---|

| Wild-type H37Rv | Low-Iron GAST Medium | Positive | Normal growth | pnas.org |

| ΔmbtB Mutant | Low-Iron GAST Medium | Negative | No growth | pnas.org |

| ΔmbtB Mutant | Low-Iron GAST + 5 µM Iron | Negative | Growth restored | pnas.org |

| Wild-type | Low-Iron Medium (0.02 µg Fe/ml) | Normal | Normal growth | asm.org |

| ΔhupB Mutant | Low-Iron Medium (0.02 µg Fe/ml) | Markedly reduced | Attenuated growth | asm.org |

| ΔmbtE Mutant | Middlebrook 7H9 Broth | Negative | Attenuated for growth | oup.com |

| ΔmbtE Mutant | Middlebrook 7H9 Broth + Mycobactins | - | Growth restored to wild-type levels | oup.com |

Macrophage Infection Models to Study Intracellular Dynamics

To investigate the role of this compound during infection, researchers utilize in vitro macrophage infection models. These models are indispensable for studying the intracellular survival and replication of mycobacteria, as macrophages are the primary host cells for M. tuberculosis. researchgate.netresearchgate.net Commonly used cell lines include human monocytic leukemia-derived THP-1 cells and murine macrophage-like cell lines such as J774. researchgate.netplos.org Primary cells, like murine bone marrow-derived macrophages (BMDMs), are also frequently employed. researchgate.net

In a typical experiment, differentiated macrophages are infected with mycobacteria at a specific multiplicity of infection (MOI). plos.orgfrontiersin.org After a period to allow for phagocytosis, extracellular bacteria are removed by washing or antibiotic treatment. The number of viable intracellular bacteria is then quantified at various time points post-infection by lysing the macrophages and plating the lysate on a suitable agar (B569324) medium to determine colony-forming units (CFU). oup.complos.org

Research using these models has definitively established that mycobactin-mediated iron acquisition is essential for mycobacterial growth and survival within macrophages. researchgate.netasm.org The phagosomal environment is iron-limited, and mycobacteria must scavenge iron from host proteins such as transferrin and ferritin. researchgate.netasm.org this compound, being lipophilic, is particularly suited to operate within the host cell, where it can shuttle iron across the phagosomal membrane. researchgate.net Studies have shown that the metal-free form of mycobactin associates with the macrophage membrane, while the iron-loaded complex selectively accumulates in the host cell's lipid droplets. researchgate.net These lipid droplets have been observed in direct contact with phagosomes, suggesting a mechanism for iron delivery to the intracellular bacteria. researchgate.net